molecular formula C24H22N2O3S B14968972 6-allyl-N-(2-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6-allyl-N-(2-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B14968972
M. Wt: 418.5 g/mol
InChI Key: SQLUKVXXHGRYNX-UHFFFAOYSA-N
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Description

6-allyl-N-(2-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazine derivatives. Thiazine compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-allyl-N-(2-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-allyl-N-(2-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-allyl-N-(2-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-allyl-N-(2-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to the inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-N-(2-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
  • 6-benzyl-N-(2-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Uniqueness

6-allyl-N-(2-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to the presence of the allyl group, which can enhance its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C24H22N2O3S

Molecular Weight

418.5 g/mol

IUPAC Name

N-[(2-methylphenyl)methyl]-5,5-dioxo-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C24H22N2O3S/c1-3-14-26-22-13-12-18(24(27)25-16-19-9-5-4-8-17(19)2)15-21(22)20-10-6-7-11-23(20)30(26,28)29/h3-13,15H,1,14,16H2,2H3,(H,25,27)

InChI Key

SQLUKVXXHGRYNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)N(S(=O)(=O)C4=CC=CC=C43)CC=C

Origin of Product

United States

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